molecular formula C11H13N3 B2939509 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine CAS No. 1592280-18-6

1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B2939509
CAS No.: 1592280-18-6
M. Wt: 187.246
InChI Key: COWDAISMBRJFEK-UHFFFAOYSA-N
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Description

1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine is a compound with the molecular formula C11H13N3 It is characterized by a pyrazole ring substituted with a phenyl group and an ethanamine moiety

Preparation Methods

The synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine typically involves the reaction of 1-phenyl-1H-pyrazole with ethanamine under controlled conditions. One common method includes the use of a base-catalyzed reaction, where the pyrazole derivative is reacted with ethanamine in the presence of a suitable base such as sodium hydroxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine has several scientific research applications:

Comparison with Similar Compounds

1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(1-phenylpyrazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)11-7-8-14(13-11)10-5-3-2-4-6-10/h2-9H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWDAISMBRJFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592280-18-6
Record name 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine
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